all-trans-18-Hydroxy Retinoic Acid

Description

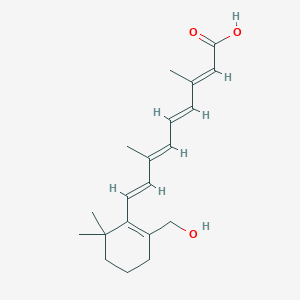

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2E,4E,6E,8E)-9-[2-(hydroxymethyl)-6,6-dimethylcyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-15(7-5-8-16(2)13-19(22)23)10-11-18-17(14-21)9-6-12-20(18,3)4/h5,7-8,10-11,13,21H,6,9,12,14H2,1-4H3,(H,22,23)/b8-5+,11-10+,15-7+,16-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSJOIRFEYHJNAW-FCKHSPHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC(=CC(=O)O)C)C=CC1=C(CCCC1(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C(=C\C(=O)O)\C)/C=C/C1=C(CCCC1(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501313930 | |

| Record name | 18-Hydroxyretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | all-trans-18-Hydroxyretinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012452 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

63531-93-1 | |

| Record name | 18-Hydroxyretinoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63531-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 18-Hydroxyretinoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063531931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18-Hydroxyretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18-Hydroxy-all-trans-retinoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/REU22CK3HJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | all-trans-18-Hydroxyretinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012452 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of All Trans 18 Hydroxy Retinoic Acid

Precursor Metabolic Routes of all-trans-Retinoic Acid

The biosynthesis of all-trans-18-hydroxy retinoic acid begins with its precursor, all-trans-retinoic acid (atRA). The formation of atRA itself is a crucial, tightly regulated process involving the conversion of retinol (B82714), a primary form of vitamin A. nih.govnih.gov

Formation of all-trans-Retinoic Acid from Retinol Precursors

The synthesis of atRA from retinol occurs in two sequential oxidative steps. nih.gov The first and generally rate-limiting step is the oxidation of retinol to retinaldehyde. nih.gov This is followed by the irreversible oxidation of retinaldehyde to atRA. nih.govnih.gov The regulation of these steps is critical for maintaining appropriate levels of atRA, a potent signaling molecule that governs the expression of over 500 genes. nih.gov

Several enzymes from the short-chain dehydrogenase/reductase (SDR) superfamily are implicated in the conversion of retinol to retinaldehyde. nih.gov These enzymes exhibit diversity in their protein sequences and their preferences for cofactors such as NAD(H) or NADP(H). nih.gov Key enzymes identified as physiological catalysts in this first step include RDH1, RDH10, and DHRS9. nih.gov The subsequent oxidation of retinaldehyde to atRA is catalyzed by retinal dehydrogenases (RALDHs), with RALDH1, RALDH2, and RALDH3 being the primary enzymes involved. nih.govnih.gov

The entire process is intricately linked with cellular retinol-binding proteins (CRBPs), which are thought to chaperone retinol and protect it from non-specific metabolism. nih.gov The ratio of apo-CRBP1 (unbound) to holo-CRBP1 (retinol-bound) influences the flux of retinol towards either storage as retinyl esters or conversion to atRA. nih.gov

Enzymatic Biogenesis of this compound

The primary pathway for the formation of this compound from atRA is through hydroxylation, a reaction catalyzed by a specific family of enzymes.

Role of Cytochrome P450 Monooxygenases (CYPs)

Cytochrome P450 monooxygenases (CYPs) are the key enzymes responsible for the oxidative metabolism of atRA, leading to the formation of more polar metabolites, including this compound. nih.govnih.gov This metabolic conversion is a critical mechanism for regulating the intracellular concentration of atRA and, consequently, its signaling activity. nih.govebi.ac.uk The CYP26 family of enzymes, in particular, has been identified as having a primary role in atRA catabolism. nih.gov

Specific CYP Isoforms: CYP26A1 and CYP26B1-Mediated Hydroxylation

Within the CYP superfamily, CYP26A1 and CYP26B1 are the principal isoforms that catalyze the hydroxylation of atRA. nih.govnih.govebi.ac.uk Both enzymes are recognized as atRA hydroxylases and are crucial for maintaining retinoid homeostasis. ebi.ac.uk They catalyze the formation of several hydroxylated metabolites, with 4-hydroxy-atRA, this compound, and 4-oxo-atRA being major products. ebi.ac.uk While both isoforms produce the same primary and sequential metabolites from atRA, their catalytic activities and tissue expression patterns can differ. ebi.ac.uk

The expression of CYP26A1 is notably induced by atRA itself, creating a negative feedback loop to control atRA levels. nih.gov This induction occurs through the binding of the atRA-RAR/RXR complex to retinoic acid response elements (RAREs) in the promoter region of the CYP26A1 gene. nih.gov

Enzymatic Kinetics and Catalytic Mechanisms of 18-Hydroxylation

Interactive Data Table: Kinetic Parameters of CYP26A1 and CYP26B1 for 4-OH-RA Formation

| Enzyme | K"m" (nM) | V"max" (pmol/min/pmol) |

|---|---|---|

| CYP26A1 | 50 | 10 |

Data sourced from a comparative study on the function and expression of CYP26A1 and CYP26B1. ebi.ac.uk

Subsequent Metabolic Transformations and Catabolic Fate

Following its formation, this compound can undergo further metabolic transformations. The CYP26A1 and CYP26B1 enzymes that produce it are also capable of metabolizing it further. ebi.ac.uk This suggests a sequential process of oxidation to generate even more polar compounds. These subsequent metabolites are then more readily eliminated from the body. Another significant pathway in the catabolism of retinoids, including hydroxylated forms, is conjugation with glucuronic acid, a process mediated by UDP-glucuronosyltransferases (UGTs), which facilitates their excretion. nih.gov

Table of Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | 18-OH-atRA |

| all-trans-Retinoic Acid | atRA |

| Retinol | |

| Retinaldehyde | |

| Cytochrome P450 | CYP |

| Retinol Dehydrogenase | RDH |

| Retinal Dehydrogenase | RALDH |

| Cellular Retinol-Binding Protein | CRBP |

| Nicotinamide Adenine Dinucleotide | NAD |

| Nicotinamide Adenine Dinucleotide Phosphate | NADP |

| Retinoic Acid Receptor | RAR |

| Retinoid X Receptor | RXR |

| UDP-glucuronosyltransferase | UGT |

| 4-hydroxy-all-trans-retinoic acid | 4-OH-atRA |

Identification of Downstream Metabolites of 18-Hydroxy Retinoic Acid

This compound is a recognized human metabolite of Tretinoin, also known as all-trans retinoic acid (atRA). nih.gov It is one of several hydroxylated derivatives formed during the catabolism of atRA. nih.govnih.gov The formation of 18-hydroxy retinoic acid, along with other metabolites like 4-hydroxy-retinoic acid and 4-oxo-retinoic acid, is a key step in the breakdown of atRA. nih.govnih.gov

The metabolism of all-trans-retinoic acid into its hydroxylated forms is primarily carried out by a group of enzymes known as cytochrome P450s (CYPs). nih.gov Specifically, the CYP26 family of enzymes (CYP26A1, CYP26B1, and CYP26C1) are heavily involved in the oxidation of retinoic acid. nih.govnih.gov Research on human breast cancer T47D cells has shown that treatment with atRA induces the activity of RA 4- and 18-hydroxylases in microsomes, leading to the formation of all-trans-4-hydroxy-RA and all-trans-18-hydroxy-RA. This process is dependent on NADPH and can be inhibited by P450 inhibitors like liarozole, suggesting the involvement of novel P450 isozymes.

While 18-hydroxy retinoic acid is a significant metabolite, further downstream metabolites are less clearly defined in the available literature. The metabolic process generally involves the conversion of atRA to more polar compounds to facilitate their elimination from the body. nih.govnih.gov This increased polarity is achieved through hydroxylation and subsequent oxidation. nih.gov For instance, 4-hydroxy-RA can be further oxidized to 4-oxo-RA. nih.gov It is plausible that 18-hydroxy retinoic acid undergoes similar subsequent metabolic steps, though specific details are not extensively documented.

Table 1: Key Enzymes and Metabolites in the Catabolism of all-trans-Retinoic Acid

| Precursor | Enzyme Family | Key Enzymes | Metabolite |

| all-trans-Retinoic Acid | Cytochrome P450 | CYP26A1, CYP26B1, CYP26C1 | This compound |

| all-trans-Retinoic Acid | Cytochrome P450 | CYP26A1, CYP26B1, CYP26C1 | all-trans-4-Hydroxy Retinoic Acid |

| all-trans-4-Hydroxy Retinoic Acid | Cytochrome P450 | CYP26A1, CYP26B1, CYP26C1 | all-trans-4-Oxo Retinoic Acid |

Contribution to Retinoid Degradation Pathways

The formation of this compound is an integral part of the retinoid degradation pathway, which is crucial for maintaining appropriate levels of biologically active retinoids like atRA. nih.gov Retinoic acid levels are tightly controlled, as both deficiency and excess can be detrimental. nih.gov The catabolism of atRA into metabolites such as 18-hydroxy retinoic acid serves as a key mechanism for its elimination. nih.govnih.gov

This degradation pathway is a regulated process. The expression of the enzymes responsible for this breakdown, particularly CYP26A1, is induced by retinoic acid itself. nih.gov This creates a feedback loop where high levels of atRA trigger its own catabolism, thus maintaining homeostasis. nih.gov

The conversion of atRA to its hydroxylated metabolites, including 18-hydroxy retinoic acid, renders it more water-soluble. nih.gov This increased polarity facilitates the excretion of these compounds from the body, primarily through bile. chempedia.info Therefore, the biosynthesis of this compound is a critical step in the deactivation and clearance of all-trans-retinoic acid, preventing its accumulation to potentially toxic levels. nih.gov

Molecular Mechanisms of Action and Receptor Interactions of All Trans 18 Hydroxy Retinoic Acid

Nuclear Receptor Binding Affinities and Activation Profiles

The biological activity of retinoids is primarily mediated through their binding to and activation of two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). nih.govnih.govyoutube.com These receptors, which each have three isotypes (α, β, and γ), act as ligand-dependent transcription factors. nih.gov The affinity with which a retinoid binds to these receptors and its ability to activate them are key determinants of its specific biological effects.

Retinoic Acid Receptor (RAR) Interactions

Scientific studies have demonstrated that all-trans-18-hydroxy retinoic acid can bind to all three isotypes of the retinoic acid receptor (RARα, RARβ, and RARγ) with varying affinities. nih.gov In competitive binding experiments, at-18-OH-RA has been shown to compete with all-trans retinoic acid for binding to RARs. nih.gov

The ability of at-18-OH-RA to activate these receptors has been quantified through transactivation studies. These studies utilize reporter gene assays, where the activation of the receptor by a ligand drives the expression of a reporter gene, such as luciferase. The concentration of the ligand required to achieve half-maximal activation is known as the EC50 value. The EC50 values for at-18-OH-RA in activating the three RAR isotypes are summarized in the table below.

| RAR Isotype | EC50 Value (nM) for this compound | EC50 Value (nM) for all-trans Retinoic Acid (for comparison) |

|---|---|---|

| RARα | 162 | 169 |

| RARβ | 14 | 9 |

| RARγ | 14 | 2 |

Table 1: Transcriptional activation (EC50 values) of the three RAR isotypes by this compound and all-trans Retinoic Acid. Data sourced from Idres et al. (2002). nih.gov

These data indicate that at-18-OH-RA is a potent activator of RARβ and RARγ, with EC50 values in the low nanomolar range, comparable to its parent compound, ATRA. nih.gov For RARα, its activation potential is similar to that of ATRA. nih.gov Despite these variations in affinity, studies have shown that at-18-OH-RA is equipotent to ATRA in the transactivation of a retinoic acid response element (RARE), suggesting it is a fully efficacious agonist. nih.gov

Retinoid X Receptor (RXR) Interactions

Currently, there is a lack of specific data in the scientific literature detailing the binding affinity and activation profile of this compound for the retinoid X receptors (RXRs). While ATRA itself does not bind to RXRs, its isomer, 9-cis-retinoic acid, is a high-affinity ligand for RXRs. nih.gov The ability of at-18-OH-RA to interact with RXRs remains an area for future investigation.

Formation of RAR/RXR Heterodimeric Complexes

The primary functional unit for mediating the genomic effects of retinoic acid is a heterodimer composed of one RAR and one RXR. nih.govnih.govyoutube.com This RAR/RXR heterodimer is the entity that binds to specific DNA sequences to regulate gene expression. nih.gov The formation of this complex is crucial for the biological activity of RAR ligands. While the binding of an agonist to RAR is the primary trigger for the heterodimer's activity, the specific influence of this compound on the dynamics of RAR/RXR heterodimer formation has not been explicitly detailed in published research. In the absence of a ligand, the RAR/RXR heterodimer can be associated with co-repressor proteins. nih.govyoutube.com

Genomic Actions via Transcriptional Regulation

The binding of an agonist like this compound to the RAR subunit of the RAR/RXR heterodimer initiates a cascade of events at the genomic level, leading to the modulation of target gene transcription.

Recognition of Retinoic Acid Response Elements (RAREs)

Once activated by a ligand, the RAR/RXR heterodimer binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes. nih.govresearchgate.net RAREs typically consist of two direct repeats of the nucleotide sequence PuG(G/T)TCA separated by a specific number of base pairs. researchgate.net Studies have confirmed that this compound can activate RAR-mediated transcription through a RARE. nih.gov This indicates that at-18-OH-RA-activated RAR/RXR heterodimers are capable of recognizing and binding to these specific DNA sequences to initiate gene transcription.

Modulation of Co-repressor and Co-activator Recruitment

The transcriptional activity of the RAR/RXR heterodimer is regulated by its interaction with co-repressor and co-activator proteins. nih.govnih.govsemanticscholar.org In the absence of an agonist, the heterodimer is often bound to a complex of co-repressor proteins, which silences gene expression. nih.govyoutube.com The binding of an agonist, such as all-trans retinoic acid, induces a conformational change in the RAR ligand-binding domain. This change leads to the dissociation of the co-repressor complex and the recruitment of co-activator proteins. nih.govsemanticscholar.org These co-activators then facilitate the recruitment of the basal transcription machinery, leading to the activation of gene expression.

While this is the established mechanism for RAR agonists, specific research detailing how this compound modulates the recruitment of specific co-repressor and co-activator complexes to the RAR/RXR heterodimer is not currently available in the scientific literature. However, given its demonstrated ability to potently activate RAR-dependent transcription, it is presumed to follow a similar mechanism of promoting co-activator recruitment.

Comparative Analysis of Receptor Activation and Transcriptional Efficacy with all-trans-Retinoic Acid

A critical aspect of understanding the biological role of this compound (18-OH-atRA) is its direct comparison to its parent compound, all-trans-Retinoic Acid (atRA). This analysis centers on their differential abilities to activate retinoic acid receptors (RARs) and the resulting efficacy in driving the transcription of target genes.

Research utilizing in vitro transactivation studies has provided detailed insights into how these two compounds interact with the three RAR isotypes: RARα, RARβ, and RARγ. nih.gov In these assays, cells (such as COS-7) are engineered to express one of the RAR isotypes along with a reporter gene system that signals when the receptor is activated. nih.gov The concentration of a given compound required to achieve half-maximal activation (EC₅₀) is a key measure of its potency. nih.gov

Comparative studies reveal that 18-OH-atRA consistently demonstrates a lower potency for activating all three RAR subtypes compared to atRA. For instance, while atRA activates RARγ with an EC₅₀ value of approximately 2 nM, 18-OH-atRA requires a concentration of 14 nM to achieve the same effect. nih.gov A similar pattern is observed with RARβ, where atRA has an EC₅₀ of 9 nM, compared to 14 nM for 18-OH-atRA. nih.gov The difference is most pronounced with RARα, where the EC₅₀ for atRA is 169 nM, and for 18-OH-atRA it is 162 nM, indicating more comparable, albeit lower, potency for this specific isotype in this particular study. nih.gov These findings collectively show that the hydroxylation at the 18-position generally reduces the molecule's ability to effectively activate the retinoic acid receptors. nih.gov

The data below summarizes the comparative receptor activation potency.

Receptor Activation Potency (EC₅₀ Values) of Retinoids

| Compound | RARα | RARβ | RARγ |

|---|---|---|---|

| all-trans-Retinoic Acid (atRA) | 169 nM | 9 nM | 2 nM |

| This compound (18-OH-atRA) | 162 nM | 14 nM | 14 nM |

Data sourced from in vitro transactivation studies using COS-7 cells. nih.gov

Cellular and Biological Functions of All Trans 18 Hydroxy Retinoic Acid in in Vitro and Model Systems

Effects on Cell Proliferation and Viability in Cell Cultures

All-trans-retinoic acid (ATRA) has been shown to influence the proliferation and viability of various cell types in culture. In human embryonic palatal mesenchymal (HEPM) cells, ATRA treatment led to a dose-dependent decrease in cell proliferation. nih.gov This inhibitory effect was confirmed by BrdU incorporation assays, which showed a significant reduction in cell proliferation at a concentration of 30 μM. nih.gov Similarly, in human cutaneous squamous carcinoma (cSCC) cells (SCL-1 cell line), ATRA inhibited proliferation and had a modest pro-apoptotic effect. nih.gov

In contrast, some studies have reported a proliferative effect of ATRA. For instance, preconditioning of mesenchymal stem cells (MSCs) with ATRA was found to enhance their proliferation. nih.gov Furthermore, ATRA has been observed to improve the growth of human pluripotent stem-cell-derived intestinal organoids (HIOs) by increasing their organoid-forming efficiency and promoting epithelial growth. mdpi.com The effect of ATRA on cell proliferation can therefore vary depending on the cell type and context.

| Cell Line/System | Effect of ATRA on Proliferation | Reference |

| Human Embryonic Palatal Mesenchymal (HEPM) Cells | Decreased proliferation in a dose-dependent manner. | nih.gov |

| Human Cutaneous Squamous Carcinoma (SCL-1) Cells | Inhibited proliferation. | nih.gov |

| Mesenchymal Stem Cells (MSCs) | Enhanced proliferation. | nih.gov |

| Human Pluripotent Stem-Cell-Derived Intestinal Organoids (HIOs) | Increased organoid-forming efficiency and epithelial growth. | mdpi.com |

Induction of Cell Cycle Progression Modulation

ATRA is known to modulate cell cycle progression in several cell lines, often leading to cell cycle arrest at the G1 phase. nih.gov In human monocytic THP-1 cells, physiological concentrations of ATRA induced a G1 phase arrest, which was preceded by a reduction in cyclin E mRNA and protein levels. nih.gov This was accompanied by an increase in the cyclin-dependent kinase inhibitor p27 (Kip-1) and retinoblastoma protein (pRb) levels, while the proportion of hyperphosphorylated pRb was markedly reduced. nih.gov These changes collectively contribute to the inhibition of cell cycle progression. nih.gov

Similarly, in normal human mammary epithelial cells (HMECs), ATRA induces growth suppression and G1 arrest. nih.gov This arrest is associated with decreased levels of hyperphosphorylated retinoblastoma protein and reduced expression of cyclin D1, cyclin-dependent kinase 4, and cyclin E proteins. nih.gov In human ovarian adenocarcinoma cells (CA-OV3), ATRA has been shown to block cell cycle progression at the late G1 stage. nih.gov Furthermore, in human cutaneous squamous carcinoma cells, ATRA induces G1 cell-cycle arrest by inhibiting the expression of cyclin D1/CDK4 and cyclin E/CDK2, while increasing the expression of the cyclin-dependent kinase inhibitors p21 and p27. nih.gov

| Cell Line | Effect of ATRA on Cell Cycle | Key Molecular Changes | Reference |

| Human Monocytic THP-1 Cells | G1 phase arrest | ↓ Cyclin E, ↑ p27 (Kip-1), ↑ pRb | nih.gov |

| Normal Human Mammary Epithelial Cells (HMECs) | G1 arrest | ↓ Hyperphosphorylated pRb, ↓ Cyclin D1, ↓ CDK4, ↓ Cyclin E | nih.gov |

| Human Ovarian Adenocarcinoma (CA-OV3) Cells | G1 arrest | Blocks progression at late G1 | nih.gov |

| Human Cutaneous Squamous Carcinoma (SCL-1) Cells | G1 arrest | ↓ Cyclin D1/CDK4, ↓ Cyclin E/CDK2, ↑ p21, ↑ p27 | nih.gov |

Promotion of Cellular Differentiation Processes

ATRA is a well-established inducer of cellular differentiation in a wide range of cell types. nih.govstemcell.com This is a key aspect of its biological function and therapeutic potential. nih.gov For instance, ATRA promotes the differentiation of motor neurons from both mouse and human pluripotent stem cells, as well as the differentiation of neurons from neural stem cells. stemcell.com It also plays a role in the differentiation of pancreatic progenitors, adipocytes, and ventricular cardiomyocytes from embryonic stem cells. stemcell.com In the context of cancer, ATRA can induce the terminal differentiation of granulocytes and the maturation of blast cells in acute promyelocytic leukemia. stemcell.com

Analysis of Differentiation Marker Expression

The induction of differentiation by ATRA is accompanied by changes in the expression of specific differentiation markers. In glioblastoma stem cells, ATRA treatment leads to a significant reduction in the expression of key stemness markers such as SOX2 and Nestin. nih.gov In fetal and stem cell-derived retinal pigment epithelium (RPE) cells, ATRA treatment increased the expression of RPE markers. researchgate.net

In human neural stem cell models, ATRA exposure led to a decrease in markers of neural progenitors/stem cells (PAX6, SOX1, SOX2, NESTIN) at increasing concentrations. researchgate.net Conversely, the astro-glial marker S100β was increased in a concentration-dependent manner, suggesting a promotion of glial cell fates over neural differentiation. researchgate.net

| Cell Type | Effect of ATRA on Differentiation Markers | Reference |

| Glioblastoma Stem Cells | ↓ SOX2, ↓ Nestin | nih.gov |

| Retinal Pigment Epithelium (RPE) Cells | ↑ RPE markers | researchgate.net |

| Human Neural Stem Cells | ↓ Neural progenitor markers (PAX6, SOX1, SOX2, NESTIN), ↑ Glial marker (S100β) | researchgate.net |

Morphological Changes Associated with Differentiation

The process of cellular differentiation induced by ATRA is often accompanied by distinct morphological changes. In human epidermal cell cultures, treatment with ATRA resulted in reduced differentiation and stratification. nih.gov The treated cells adopted a more rounded appearance. nih.gov In human neural stem cell cultures, low concentrations of ATRA induced a network-like differentiation pattern, while high concentrations almost completely prevented this network formation. researchgate.net In human intestinal organoids, ATRA treatment improved their in vitro patterning. mdpi.com

Contributions to Retinoid Signaling Homeostasis

The biological effects of retinoids are tightly controlled through a complex network of synthesis, metabolism, and receptor-mediated signaling, a process known as retinoid homeostasis. nih.gov ATRA itself plays a crucial role in regulating this balance. nih.govnih.gov

Feedback Regulation of Retinoid Levels

A key aspect of retinoid homeostasis is the feedback regulation exerted by ATRA on its own synthesis and the metabolism of its precursor, retinol (B82714). nih.gov In cultured human epidermal keratinocytes, treatment with ATRA leads to a decrease in the endogenous production of active retinoids. nih.gov This is achieved by sequestering extracellular retinol as retinyl esters and decreasing the utilization of these esters. nih.gov ATRA induces the expression of genes involved in its own metabolism, such as CYP26A1, which catabolizes ATRA to more polar metabolites. mdpi.comnih.gov This feedback loop ensures that cellular levels of active retinoids are maintained within a narrow physiological range. mdpi.com

Furthermore, ATRA can regulate the expression of enzymes involved in its own synthesis. For example, in human keratinocytes, ATRA induces the expression of enzymes that convert retinol to ATRA, as well as the enzyme that esterifies retinol for storage. nih.gov This intricate regulatory network highlights the central role of ATRA in maintaining retinoid homeostasis.

Advanced Analytical Methodologies for Research on All Trans 18 Hydroxy Retinoic Acid

High-Resolution Chromatographic Techniques

High-resolution chromatography is fundamental for the separation of all-trans-18-hydroxy retinoic acid from other retinoid isomers and metabolites.

High-Performance Liquid Chromatography (HPLC) Systems

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of retinoids, including this compound. researchwithrutgers.comnih.govnih.govspringernature.comnih.govspringernature.com The inherent instability of retinoids, which are susceptible to degradation by light, heat, and oxygen, requires careful handling and specialized HPLC protocols to ensure accurate quantification. nih.govspringernature.com

Both reverse-phase (RP) and normal-phase (NP) HPLC modes are employed in retinoid research, each offering distinct advantages for the separation of compounds like this compound. mdpi.com

Reverse-Phase HPLC (RP-HPLC): This is a widely used technique for the analysis of both polar and nonpolar retinoids. sav.sk RP-HPLC methods have been developed for the accurate extraction, separation, identification, and quantification of various retinoid metabolites. researchwithrutgers.comnih.govnih.govspringernature.com These systems typically use a nonpolar stationary phase (like C18) and a polar mobile phase, allowing for the effective separation of retinoids based on their hydrophobicity. mdpi.com Isocratic RP-HPLC methods, in particular, provide high accuracy, sensitivity, and reliability in analyzing retinoid metabolites. researchwithrutgers.com

Normal-Phase HPLC (NP-HPLC): NP-HPLC is particularly effective for the simultaneous analysis of a mixture of retinoic acid and retinol (B82714) geometrical isomers. sav.sk This mode utilizes a polar stationary phase (often silica (B1680970) gel) and a non-polar mobile phase. sav.skresearchgate.netresearchgate.net Isocratic NP-HPLC methods have been successfully used to separate all-trans-retinoic acid and its isomers within a short elution time, with good resolution. sav.skresearchgate.net For instance, a mobile phase consisting of n-hexane, 2-propanol, and glacial acetic acid has been used to separate selected retinoids on a silica gel column. sav.sk

A comparative table of typical conditions for RP-HPLC and NP-HPLC in retinoid analysis is presented below:

| Feature | Reverse-Phase HPLC (RP-HPLC) | Normal-Phase HPLC (NP-HPLC) |

| Stationary Phase | Nonpolar (e.g., C18, C8) mdpi.commdpi.com | Polar (e.g., Silica Gel) sav.skresearchgate.netresearchgate.net |

| Mobile Phase | Polar (e.g., Acetonitrile/Water, Methanol/Water) thermofisher.comthermofisher.com | Nonpolar (e.g., n-Hexane/2-Propanol/Acetic Acid) sav.skresearchgate.netresearchgate.net |

| Separation Principle | Based on hydrophobicity | Based on polarity |

| Typical Analytes | Broad range of polar and nonpolar retinoids sav.sk | Geometrical isomers of retinoic acid and retinol sav.sk |

Ultraviolet/Visible (UV/Vis) spectroscopy and Photodiode Array (PDA) detection are common methods for the identification and quantification of retinoids following HPLC separation. springernature.comresearchgate.net

UV/Vis Spectroscopy: Retinoids exhibit strong light absorption in the UV/Vis spectrum due to their conjugated polyene systems, typically between 325-380 nm. researchgate.net This characteristic allows for their quantification using UV detectors. nih.gov For instance, all-trans-retinoic acid in ethanol (B145695) shows a single, intense absorption band centered around 345.6 nm. researchgate.net The concentration of retinoids can be determined by measuring the absorbance at their specific maximum wavelength (λmax). nih.gov

Photodiode Array (PDA) Detection: PDA detectors, also known as diode array detectors (DAD), enhance the analytical capabilities of HPLC systems by measuring the entire UV/Vis spectrum simultaneously. shimadzu.commdpi.com This provides several advantages over single-wavelength UV detectors. PDA allows for the confirmation of analyte identity by comparing the acquired spectrum with that of a standard. shimadzu.com It can also be used to assess peak purity by comparing spectra across a single chromatographic peak, which helps in identifying co-eluting compounds. shimadzu.com In clinical applications, HPLC with PDA detection is a certified method for the quality assessment of drugs. mdpi.com

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) offers unparalleled sensitivity and specificity for the analysis of this compound and other retinoid metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of retinoids in biological samples. springernature.commdpi.comthermofisher.com This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. thermofisher.comnih.gov

LC-MS/MS provides a significant advantage in the detection of low-abundance metabolites like this compound. springernature.comnih.gov The technique achieves high sensitivity, with lower limits of detection (LLOD) and quantification (LLOQ) often reaching sub-ng/mL levels. thermofisher.comthermofisher.com This is crucial for measuring endogenous levels of retinoids in complex matrices such as serum and tissues. nih.gov

The selectivity of LC-MS/MS is achieved through a combination of chromatographic separation and specific mass transitions (Selective Reaction Monitoring, SRM). thermofisher.com This allows for the precise quantification of individual retinoid isomers and metabolites, even when they have similar structures. nih.gov Different ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), can be employed depending on the specific retinoid being analyzed. nih.govspringernature.comnih.gov For instance, positive ion APCI has shown good signal-to-noise ratios for retinoic acid isomers, while negative ion ESI can be more sensitive for hydroxylated metabolites. nih.gov

The following table summarizes key findings from studies utilizing LC-MS/MS for retinoid analysis:

| Study Focus | Key Findings | Reference |

| Quantification of 12 Retinoids in Serum | Developed a sensitive and specific LC-MS/MS method with good linearity (R² > 0.98) and reproducibility (CV < 10%). Achieved sub-ng/mL detection limits. | thermofisher.comthermofisher.com |

| Measurement of Multiple Retinoids in Human Serum | UHPLC-MS/MS method demonstrated high sensitivity and selectivity for RA isomers and metabolites, enabling the detection of endogenous 9-cisRA and 4-oxo-atRA for the first time in human serum. | nih.gov |

| Analysis of Retinoids in Tissues | Normal-phase HPLC with online APCI-MS provided a rapid and highly sensitive technique for quantifying retinoids, essential for understanding their distribution in tissues like the brain. | nih.govspringernature.com |

| Metabolomic Analysis in Liver Tissue | UPLC-ESI-QTOFMS was used to identify changes in the retinol metabolism pathway, including the conversion of all-trans-retinoate (B1239537) to all-trans-18-hydroxy-retinoic acid. | mdpi.comnih.gov |

Structural Elucidation and Isomer Differentiation

The definitive identification of this compound relies on a combination of chromatographic and spectroscopic techniques that confirm its molecular structure and distinguish it from other geometric isomers. The structural elucidation process involves determining the precise connectivity of atoms and the stereochemistry of the double bonds in the polyene chain.

Mass spectrometry (MS) is a cornerstone for determining the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular formula is C20H28O3, with a molecular weight of approximately 316.4 g/mol . nih.gov In mass spectrometry analysis, particularly when coupled with liquid chromatography (LC-MS/MS), specific mass transitions are monitored. For the parent compound, all-trans-retinoic acid, positive ionization mode MS can be used, with precursor ions and product ions being key identifiers. nih.govmassbank.eu For instance, in the analysis of all-trans-retinoic acid, a transition of m/z 301.2 → 205.1 has been used for quantification. sciex.com The fragmentation of the hydroxylated metabolite would be expected to follow similar patterns, with shifts in mass corresponding to the additional hydroxyl group.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, which is crucial for confirming the all-trans configuration of the double bonds. While specific NMR data for this compound is not widely published, the spectra of the parent compound, all-trans-retinoic acid, serves as a reference. hmdb.cachemicalbook.com The characteristic chemical shifts and coupling constants of the vinyl protons in the polyene chain are definitive for the trans geometry. The presence of the 18-hydroxy group would introduce additional signals, specifically a methylene (B1212753) group adjacent to an oxygen atom, which would be observable in both ¹H and ¹³C NMR spectra.

Differentiating this compound from its isomers, such as potential cis isomers (e.g., 9-cis, 13-cis), is critical because different isomers can have distinct biological activities. sciex.comnih.gov High-performance liquid chromatography (HPLC) is the primary method for separating these isomers before detection. sciex.com Reverse-phase C18 columns are commonly used to achieve efficient separation. nih.gov Furthermore, advanced techniques like differential mobility spectrometry (DMS), such as SelexION technology, can provide an orthogonal level of selectivity. sciex.com DMS separates ions based on their chemical properties and shape in the gas phase, allowing for the resolution of isomers even without chromatographic separation. For example, all-trans-retinoic acid, 9-cis-retinoic acid, and 13-cis-retinoic acid can be separated based on their unique compensation voltages (CoV) in a DMS-equipped mass spectrometer. sciex.com

Comparative Academic Research and Inter Retinoid Relationships Involving All Trans 18 Hydroxy Retinoic Acid

Direct Comparisons with all-trans-Retinoic Acid (ATRA)

All-trans-18-Hydroxy Retinoic Acid (18-OH-RA) is a metabolite of all-trans-Retinoic Acid (ATRA), the active form of vitamin A. While both are crucial in various biological processes, they exhibit distinct characteristics in terms of their biological potency and molecular interactions.

Evaluation of Relative Biological Potency in Cellular Assays

The biological potency of retinoids is often evaluated by their ability to induce cellular differentiation or activate specific nuclear receptors. In cellular assays, 18-OH-RA has demonstrated the ability to induce maturation of promyelocytic leukemia cells, similar to its parent compound, ATRA. nih.gov However, the relative potency can vary depending on the cell type and the specific endpoint being measured.

One key measure of potency is the half-maximal effective concentration (EC₅₀), which represents the concentration of a compound required to elicit a half-maximal response. In transactivation studies using COS-7 cells cotransfected with retinoic acid receptor (RAR) expression vectors, the EC₅₀ values for 18-OH-RA and ATRA in activating different RAR isotypes have been determined. nih.gov For RARα, the EC₅₀ of 18-OH-RA was 162 nM compared to 169 nM for ATRA. nih.gov In the case of RARβ, 18-OH-RA had an EC₅₀ of 14 nM, while ATRA's was 9 nM. nih.gov For RARγ, the EC₅₀ values were 14 nM for 18-OH-RA and 2 nM for ATRA. nih.gov These results indicate that while both compounds can activate all three RAR isotypes, their relative potencies differ, with ATRA generally being more potent for RARγ activation. nih.gov

| Compound | RARα EC₅₀ (nM) | RARβ EC₅₀ (nM) | RARγ EC₅₀ (nM) |

| This compound | 162 | 14 | 14 |

| all-trans-Retinoic Acid (ATRA) | 169 | 9 | 2 |

Distinctions and Commonalities in Molecular Mechanisms

The molecular mechanisms of retinoids are primarily mediated through their interaction with nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). nih.gov Both 18-OH-RA and ATRA can bind to and activate RARs, leading to the transcription of target genes that regulate cellular processes like growth, differentiation, and apoptosis. nih.govnih.gov

Comparative Studies with Other all-trans-Retinoic Acid Metabolites

The metabolism of ATRA gives rise to several other oxidized metabolites, each with its own unique biological activity and receptor binding profile.

Activity and Receptor Binding Profiles of Oxidized Metabolites (e.g., 4-oxo-RA, 4-OH-RA, 5,6-epoxy-RA)

Metabolites such as 4-oxo-Retinoic Acid (4-oxo-RA), 4-hydroxy-Retinoic Acid (4-OH-RA), and 5,6-epoxy-Retinoic Acid (5,6-epoxy-RA) are also biologically active. nih.govpku.edu.cn Like 18-OH-RA, these metabolites can induce the maturation of NB4 promyelocytic leukemia cells. nih.gov

Their ability to activate RARs also varies. For instance, in transactivation studies, 4-oxo-RA showed high potency in activating RARα and RARβ, with EC₅₀ values of 33 nM and 8 nM, respectively. nih.govcaymanchem.com In contrast, its potency for RARγ was lower, with an EC₅₀ of 89 nM. nih.govcaymanchem.com 4-OH-RA generally exhibited lower potency across all three RAR isotypes compared to other metabolites. nih.gov 5,6-epoxy-RA demonstrated moderate potency for all RARs. nih.gov These findings highlight that the specific position of oxidation on the retinoic acid molecule significantly influences its interaction with and activation of different RAR subtypes. nih.gov

| Metabolite | RARα EC₅₀ (nM) | RARβ EC₅₀ (nM) | RARγ EC₅₀ (nM) |

| 4-oxo-Retinoic Acid | 33 | 8 | 89 |

| 4-hydroxy-Retinoic Acid | 791 | 64 | 94 |

| 5,6-epoxy-Retinoic Acid | 77 | 35 | 4 |

| This compound | 162 | 14 | 14 |

| all-trans-Retinoic Acid (ATRA) | 169 | 9 | 2 |

Investigation of Metabolic Interconversion Pathways Among Metabolites

The metabolism of ATRA is a complex process involving multiple enzymatic steps. Cytochrome P450 enzymes, particularly the CYP26 family, play a crucial role in the oxidation of ATRA to its various metabolites. researchgate.net For example, CYP26A1 and CYP26B1 are primarily responsible for the initial oxidation to produce 4-OH-RA, while CYP26C1 is more efficient in the clearance of 4-oxo-RA. researchgate.net

Interactions and Crosstalk with Other Retinoids and Vitamin A Derivatives

The biological effects of 18-OH-RA and other retinoids are not isolated but are part of a broader network of interactions with other vitamin A derivatives. graydonskincare.comnih.gov Vitamin A itself, in the form of retinol (B82714), is the precursor to all retinoids. nih.govplasticsurgerykey.com The conversion of retinol to retinaldehyde and then to retinoic acid is a tightly regulated process. nih.gov

The various retinoids, including ATRA, 18-OH-RA, and other metabolites, can compete for binding to cellular retinoic acid-binding proteins (CRABP) and RARs. This competition can influence their intracellular concentrations and subsequent biological activities. Furthermore, some retinoid derivatives can affect the enzymes involved in vitamin A metabolism. nih.gov For example, at micromolar concentrations, fenretinide, 13-cis-retinoic acid, and all-trans-retinoic acid have been found to inhibit intestinal lecithin-retinol acyltransferase (LRAT), an enzyme involved in retinol esterification. nih.gov This inhibition suggests a potential for these compounds to interfere with normal vitamin A metabolism in vivo. nih.gov Understanding this crosstalk is crucial for a complete picture of retinoid signaling and function.

Emerging Avenues and Future Research Directions for All Trans 18 Hydroxy Retinoic Acid

Elucidation of Undiscovered Biological Activities and Physiological Roles

All-trans-18-hydroxy retinoic acid is a hydroxylated metabolite of all-trans-retinoic acid (atRA). scbt.com While the biological activities of its parent compound, atRA, are extensively studied, the specific roles of this compound remain largely under investigation. It is recognized as a human xenobiotic metabolite, indicating its formation in the body from compounds not naturally produced by or expected to be present in the organism. nih.govebi.ac.uk

In human breast cancer T47D cells, treatment with atRA induces the activity of 18-hydroxylase, leading to the formation of all-trans-18-hydroxy-RA. This suggests a cellular mechanism to metabolize and potentially modulate the levels of atRA. The induction of this metabolic pathway appears to be specific, as other xenobiotics like phenobarbital (B1680315) and beta-naphthoflavone (B1666907) resulted in lower hydroxylase activity. The biological activity of the metabolites of retinoic acid, including the 18-hydroxy form, are generally considered to be no higher than that of retinoic acid itself, suggesting they are products of catabolism. nih.gov

The physiological context of this compound is tied to the broader roles of retinoids in the body. Retinoids are crucial for a multitude of processes, including embryonic development, immune function, and cell differentiation. wikipedia.orgnih.gov The concentration of atRA is tightly regulated, and its catabolism into metabolites like 4-oxo-RA, 4-hydroxy-RA, and 18-hydroxy-RA is a key part of this control. nih.govnih.gov The enzymes responsible for this breakdown are primarily from the cytochrome P450 family, specifically CYP26A1, B1, and C1. nih.gov

Future research will likely focus on determining if this compound has unique biological activities or if its primary role is simply as an inactive breakdown product. Investigating its effects in various cell types and disease models will be crucial to uncovering any specific functions.

Investigation of Novel or Non-Canonical Receptor Interactions

The classical mechanism of action for retinoids like all-trans-retinoic acid involves binding to nuclear retinoic acid receptors (RARs), which then partner with retinoid X receptors (RXRs) to regulate gene transcription. wikipedia.orgnih.gov However, there is growing evidence for non-canonical retinoid signaling pathways that operate independently of these nuclear receptors. nih.govnih.gov These pathways can involve cytoplasmic signaling cascades and interactions with other proteins. nih.govresearchgate.net

While most research on receptor interactions has focused on atRA and other major retinoids, the potential for its metabolites, such as this compound, to engage in novel or non-canonical interactions remains an open area of investigation. It is known that the carboxylic acid group of retinoids is critical for the ionic bridge formation within the ligand-binding domain of RARs. tocris.com The presence of a hydroxyl group on the cyclohexene (B86901) ring in this compound could potentially alter its binding affinity or specificity for RARs or enable interactions with other receptors.

Non-canonical retinoid signaling can involve the activation of kinase cascades, such as the ERK2 pathway, and interactions with G-proteins. nih.govnih.gov Some atypical retinoids have been shown to exert effects that cannot be blocked by RAR antagonists, suggesting receptor-independent mechanisms. tocris.com Future studies could explore whether this compound can modulate these non-canonical pathways. This could involve screening for interactions with a broader range of cellular proteins and investigating its effects on cytoplasmic signaling events.

Development of Advanced Analytical Techniques for Comprehensive Metabolomics

The study of retinoid metabolism, including the formation and fate of this compound, relies heavily on sensitive and specific analytical techniques. mdpi.com Due to the chemical instability of retinoids, which are susceptible to light, oxygen, and heat, careful handling and analysis are required. who.intnih.gov

Current methods for analyzing retinoids often involve high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS). nih.govcreative-proteomics.com These techniques allow for the separation and quantification of various retinoid isomers and metabolites from complex biological samples like plasma. nih.govcreative-proteomics.com For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the sensitive quantification of atRA in human plasma, utilizing a reverse-phase C18 column and electrospray ionization. nih.govcreative-proteomics.com

Future advancements in analytical techniques will be crucial for a more comprehensive understanding of the retinoid metabolome. This includes developing methods that can simultaneously measure a wider range of retinoid metabolites with even greater sensitivity. mdpi.com Isocratic HPLC methods are being developed to allow for rapid measurement without the need for column re-equilibration. jfda-online.com Furthermore, advanced software for peak picking, retention time alignment, and quantification will improve the analysis of large metabolomics datasets. mdpi.com These technological improvements will facilitate a more detailed mapping of the metabolic pathways involving this compound and help to elucidate its dynamic concentration changes in different physiological and pathological states.

Computational Modeling and Systems Biology Approaches for Retinoid Networks

Understanding the complex network of retinoid metabolism and signaling requires a systems-level approach. Computational modeling and systems biology offer powerful tools to integrate diverse experimental data and simulate the behavior of these networks. biorxiv.orgbiorxiv.org

Molecular dynamics simulations have been used to study the interactions between retinoids and their binding proteins, such as cellular retinol-binding protein (CRBP). nih.gov These simulations can provide insights into the structural and dynamic factors that determine binding affinity and specificity, which could be applied to understand how this compound interacts with various proteins. nih.gov

Systems biology approaches can model the entire retinoid pathway, from the uptake and metabolism of vitamin A to the downstream effects on gene expression. biorxiv.orgbiorxiv.org Such models can incorporate data on enzyme kinetics, protein-protein interactions, and gene regulation to predict how the network will respond to various perturbations. For example, a model could be used to simulate the effect of altered CYP26 enzyme activity on the levels of this compound and other metabolites.

By combining computational modeling with experimental validation, researchers can gain a deeper understanding of the regulatory mechanisms that control retinoid homeostasis and signaling. This will be essential for predicting the physiological consequences of changes in this compound levels and for identifying potential therapeutic targets within the retinoid network.

Exploration of its Precise Role in Specific Fundamental Biological Processes

While the broader roles of retinoids in processes like embryonic development, immune function, and cell differentiation are well-established, the specific contribution of this compound to these processes is not yet clear. wikipedia.orgnih.gov It is known that the parent compound, atRA, is essential for chordate development, acting as a signaling molecule that influences patterning along the anterior-posterior axis. wikipedia.org

The metabolism of atRA into hydroxylated forms is a key regulatory step. nih.gov In human breast cancer cells, the induction of 18-hydroxylase activity by atRA suggests a feedback mechanism to control cellular retinoid levels. This metabolic inactivation is crucial, as both an excess and a deficiency of retinoic acid can be detrimental. wikipedia.org

Future research should aim to dissect the precise role of this compound in specific biological contexts. This could involve using advanced techniques like CRISPR-Cas9 to modulate the expression of the enzymes that produce this metabolite and observing the effects on cellular and developmental processes. By studying its effects in specific cell lineages and during particular developmental stages, it may be possible to uncover unique functions for this retinoid metabolite that are distinct from its role as a simple catabolic product.

Innovation in Synthetic Methodologies for Research Reagents

The availability of pure and well-characterized retinoid compounds is essential for research into their biological functions. The synthesis of retinoids, including this compound, presents challenges due to the instability of the polyene chain. researchgate.netsemanticscholar.org

Historically, industrial syntheses of retinol (B82714) and its derivatives have relied on classic chemical reactions like the Wittig reaction. researchgate.netdrpress.org More recently, modern techniques such as flow chemistry and the use of advanced catalysts are being employed to improve efficiency, safety, and environmental friendliness. semanticscholar.org Biological synthesis pathways using engineered microorganisms are also emerging as a promising alternative. semanticscholar.org

For research purposes, stereoselective synthesis methods are crucial to obtain specific isomers with defined biological activities. acs.org For example, the synthesis of (R)-all-trans-13,14-dihydroretinol has been achieved through a multi-step process involving reactions like the Arbuzov reaction and Corey-Fuchs homologation. acs.org Similar strategies could be adapted for the synthesis of this compound and its various isomers.

The development of novel synthetic routes that are efficient and provide high yields of pure product will be critical for advancing research on this compound. This will enable more detailed studies of its biological activities, receptor interactions, and metabolic fate.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.